Methyl ricinoleate

Overview

Description

Methyl ricinoleate is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is also a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . It is derived from natural raw materials and is completely biodegradable .

Synthesis Analysis

This compound is commercially obtained by the transesterification from castor oil . It has been synthesized in various studies, including one where it was produced via the environmentally friendly synthesis and photopolymerization for biomedical applications . Another study reported its production through the hydrogenation process using a Cu/Ni bimetallic catalyst .

Molecular Structure Analysis

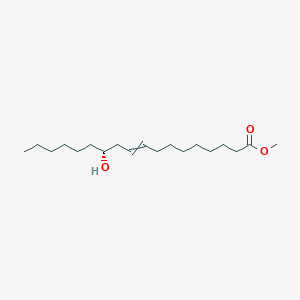

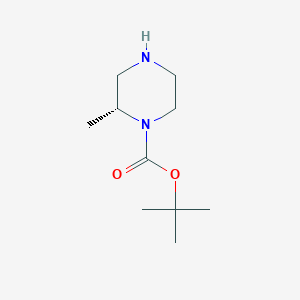

The molecular formula of this compound is C19H36O3 . Its structure has been analyzed in various studies .

Chemical Reactions Analysis

This compound has been studied in various chemical reactions. For instance, the kinetics of its enzymatic hydrolysis in the presence of Candida antarctica Lipase B was analyzed . Another study investigated the product distribution arising from its pyrolysis at 550 °C .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 312.5 g/mol . It has a density of 0.9236 g/mL at 22 °C and a melting point of -4.5 °C . Its solubility in water is 9.87×10^-2 mg/L .

Scientific Research Applications

Pyrolysis Process and Production of Chemicals

Methyl ricinoleate has been studied for its role in the pyrolysis process. Optimal preheating and pyrolysis temperatures lead to the effective production of heptaldehyde and methyl undecenoate (Hong-bo Hu et al., 2000).

Synthesis of Ricinoleic Acid Amides

In solvent-free conditions, synthesis of (R)- and (S)-ricinoleic acid amides from this compound demonstrates the chemical versatility of this compound. This synthesis has shown significant anticancer potential (Sylwia Matysiak et al., 2017).

Transesterification with Ionic Liquids

The transesterification of castor oil and methanol using ionic liquids as catalysts to produce this compound is another significant application. This process has been optimized to enhance the yield of this compound (W. Xu et al., 2015).

Aroma Compound Production by Yeast

This compound is used as a substrate for the production of γ-decalactone by fungi, specifically by the yeast Pichia guilliermondii. This application is of interest to the aromatic industry (Y. Pagot & J. Belin, 1996).

Bioconversion Metabolism

Research also focuses on the peroxisomal β-oxidation metabolism responsible for the bioconversion of this compound into lactones, highlighting the importance of carnitine octanoyltransferase in this process (Y. Pagot & J. Belin, 1996).

Electromyogram Studies

The electromyogram recorded from the proximal colon of cats during exposure to sodium ricinoleate provides insights into the local effects of ricinoleic acid and its derivatives on intestinal muscle activity (J. Christensen & B. Freeman, 1972).

Kinetics of Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound, particularly using Candida antarctica Lipase B, offers insights into the production of ricinoleic acid, a valuable material in various industries (T. Neeharika et al., 2015).

Safety and Hazards

Methyl ricinoleate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Future Directions

While specific future directions for Methyl ricinoleate are not mentioned in the sources, it continues to be a subject of research in various fields, including its use in the production of fine chemicals and polymer precursors , and in the production of biodiesel from Ricinus communis seed oil .

Relevant Papers

Mechanism of Action

Target of Action

Methyl ricinoleate is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . It is primarily used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It serves as a plasticizer for cellulosic resins, polyvinyl acetate, and polystyrene . Therefore, its primary targets are these materials where it acts as a plasticizer.

Biochemical Pathways

It is known that it is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol . The synthesis process involves several reaction stages, including the Twitchell and Colgate-Emery processes, alkaline catalysis, transesterification with methyl ricinoleic, and lipase-catalyzed hydrolysis .

Result of Action

The primary result of this compound’s action is the increased flexibility and workability of the materials it is added to. This is due to its function as a plasticizer, which reduces the forces of attraction between polymer chains in materials such as cellulosic resins, polyvinyl acetate, and polystyrene .

Properties

IUPAC Name |

methyl (12R)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGDWZQXVZSXAO-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@H](CC=CCCCCCCCC(=O)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl ricinoleate?

A1: this compound has a molecular formula of C19H36O3 and a molecular weight of 312.49 g/mol. []

Q2: How can the structure of this compound be confirmed?

A2: Spectroscopic techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to confirm the structure of this compound. [, , , , , , , ]

Q3: What is the solubility of this compound in common solvents?

A3: this compound is miscible with diesel fuel and soluble in various organic solvents, including toluene, hexane, and diethyl ether. [, ]

Q4: What is the thermal stability of this compound?

A4: The thermal stability of this compound can vary depending on the specific application and conditions. Studies have shown that it can undergo pyrolysis at temperatures above 500°C, leading to the formation of various products like undecylenic acid methyl ester and heptanal. [, ]

Q5: How does the presence of a hydroxyl group in this compound influence its properties?

A5: The hydroxyl group in this compound makes it amenable to various chemical modifications like etherification, esterification, and amidation, allowing the synthesis of derivatives with tailored properties. [, , ]

Q6: Can this compound be used as a starting material for biodiesel production?

A6: Yes, this compound, often obtained from transesterification of castor oil, can be further converted into biodiesel through transesterification reactions using suitable catalysts. [, ]

Q7: What are some notable applications of this compound in the chemical industry?

A8: this compound serves as a valuable platform chemical for synthesizing various compounds like polymers, surfactants, and biolubricants. Its unique structure, featuring a hydroxyl group and a double bond, allows for diverse chemical transformations. [, , , , ]

Q8: Have computational methods been used to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have been employed to study the pyrolysis mechanism of this compound, providing insights into the bond dissociation energies and activation energies associated with the formation of different products. []

Q9: How does the position of the double bond in this compound impact its reactivity?

A10: The position of the double bond in this compound influences its reactivity in reactions like epoxidation and metathesis. [, ]

Q10: How does the presence of the hydroxyl group in this compound influence its reactivity?

A11: The hydroxyl group in this compound can participate in various reactions like esterification, etherification, and amidation, enabling the synthesis of a wide range of derivatives with diverse properties. [, , ]

Q11: How can the stability of this compound be improved?

A12: The stability of this compound can be enhanced by using antioxidants, storing it under inert atmospheres, and avoiding exposure to light and heat. []

Q12: What analytical methods are commonly used to quantify this compound?

A13: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is widely employed to quantify this compound in various matrices. [, ]

Q13: What factors can influence the dissolution rate of this compound?

A15: Factors like temperature, agitation speed, and the nature of the solvent or medium can influence the dissolution rate of this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

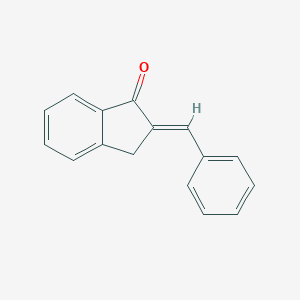

![2-Ethylbenzo[b]thiophene](/img/structure/B110530.png)